N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline
Description
This compound belongs to the triazolo[3,4-b][1,3,4]thiadiazole class, a fused heterocyclic system combining 1,2,4-triazole and 1,3,4-thiadiazole rings. The structural complexity arises from:
- Methylsulfonyl-piperidinyl substituent at position 3: Enhances electron-withdrawing properties and metabolic stability.
- N,N-dimethylaniline group at position 6: Contributes to lipophilicity and π-π stacking interactions.
This hybrid architecture is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and vasodilatory effects, as observed in related analogs .
Properties
Molecular Formula |
C17H22N6O2S2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
InChI |
InChI=1S/C17H22N6O2S2/c1-21(2)14-6-4-13(5-7-14)16-20-23-15(18-19-17(23)26-16)12-8-10-22(11-9-12)27(3,24)25/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
KPBTXGXIHOBELY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Core Structure
Synthesis of 1,2,4-Triazolo[3,4-b]thiadiazole Core:
Introduction of the Piperidine Moiety:
- The piperidine ring can be introduced by reacting the core structure with a piperidine derivative. This might involve nucleophilic substitution reactions where a suitable leaving group on the core structure is replaced by the piperidine moiety.
Methylsulfonylation of the Piperidine Ring:
- Once the piperidine ring is attached, the methylsulfonyl group can be introduced using a methylsulfonylating agent like methanesulfonyl chloride in the presence of a base.
Attachment of the Aniline Moiety:
- The final step involves attaching the N,N-dimethyl-4-aminophenyl group to the core structure. This can be achieved through a nucleophilic aromatic substitution or a similar coupling reaction.
Detailed Synthesis Steps
Given the complexity of the compound, a detailed synthesis would involve the following steps:
Step 1: Formation of the Triazolo-Thiadiazole Core
Step 2: Introduction of the Piperidine Moiety
- Use a suitable piperidine derivative to replace a leaving group on the core structure, forming the piperidine-substituted triazolo-thiadiazole.
Step 3: Methylsulfonylation
- Treat the piperidine-substituted compound with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Step 4: Attachment of the Aniline Moiety
- Perform a coupling reaction between the methylsulfonylated compound and N,N-dimethyl-4-aminophenyl to form the final product.
Analysis and Characterization
The synthesized compound should be characterized using various analytical techniques such as:
- Infrared Spectroscopy (IR): To identify functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and confirm the presence of specific moieties.
- Mass Spectrometry (MS): To confirm the molecular weight and structure.
- Elemental Analysis: To verify the elemental composition.
Biological and Chemical Properties
The biological activity of such compounds can be evaluated using various assays to assess their potential as pharmaceutical agents. The chemical properties, including stability and reactivity, should also be studied to understand their behavior under different conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or other parts of the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anticancer, antimicrobial, and anti-inflammatory activities
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action
Industrial Applications: The compound’s properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations in triazolo[3,4-b]thiadiazole derivatives influence their bioactivity and physicochemical properties:
Critical Observations :
Physicochemical Properties
- Solubility : The target compound’s methylsulfonyl group enhances aqueous solubility (~25 μM) compared to nitrophenyl derivatives (<10 μM) but remains lower than pyridyl analogs (~50 μM) .
- Thermodynamic Stability : Piperidinyl substitution reduces ring strain compared to dihydro-thiadiazole cores (CAS 215996-69-3), as evidenced by higher melting points (~220°C vs. ~180°C) .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely employs phase-transfer catalysis (as in ), with methylsulfonyl-piperidinyl introduced via nucleophilic substitution.
- SAR Insights : Position 3 electron-withdrawing groups correlate with kinase inhibition, while position 6 lipophilic groups enhance cellular uptake .
- Contradictions : Nitro groups (e.g., CAS 215996-69-3) improve reactivity but reduce metabolic stability, highlighting trade-offs in substituent selection .
Biological Activity
N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is a complex heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Thiadiazole ring : Known for its diverse biological activities including antimicrobial and anti-inflammatory effects.
- Triazole ring : Often associated with antifungal and anticancer properties.
- Piperidine moiety : Commonly found in many pharmaceuticals for its psychoactive properties.
1. Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have shown a broad spectrum of antimicrobial activity. Research indicates that derivatives of thiadiazoles can effectively inhibit various bacteria and fungi. For instance:
- Study Findings : A series of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolone derivatives exhibited moderate to good activity against Staphylococcus aureus and Enterococcus faecalis .
2. Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects in various studies:
- Mechanism : The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines and mediators.
- Case Study : A synthesized derivative displayed potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Anticancer Properties
The potential anticancer activity of this compound has been explored:
- Research Example : In vitro studies showed that certain derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant potency .
4. Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological applications:
- Antidepressant Activity : Some studies indicate that similar compounds can act on serotonin receptors, potentially leading to antidepressant effects .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with thiadiazole and triazole rings often act as enzyme inhibitors affecting metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin receptors) may explain the neuropharmacological effects observed.
Data Summary
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Substituents | Antifungal IC₅₀ (µM) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| Parent | Methylsulfonyl-piperidine | 12.5 | 8.7 |
| Analog A | Ethylsulfonyl-piperidine | 18.3 | 6.9 |
| Analog B | Dimethylaniline-NO₂ | >50 | 15.2 |
Q. Table 2: Reaction Optimization via DoE
| Variable | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| POCl₃ (eq) | 1.0–1.5 | 1.2 | +15% |
| Temperature (°C) | 80–120 | 100 | +10% |
| Time (h) | 4–8 | 5 | +8% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
